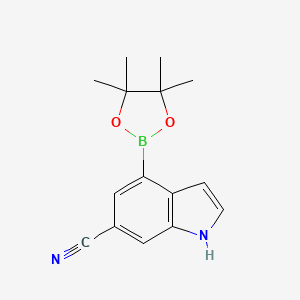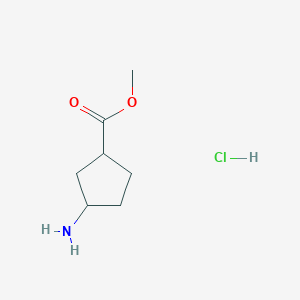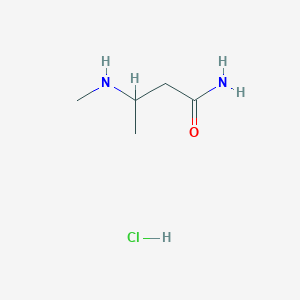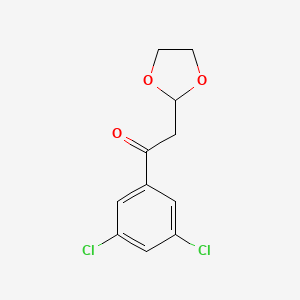
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide
Overview
Description
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide (3-DMTPA) is an organic compound that has been studied for its various scientific and medicinal applications. It has a trifluoromethyl group attached to the pyridine ring, which makes it a highly fluorinated compound. This compound has been studied for its potential applications in drug design, medicinal chemistry, and biochemical and physiological effects.
Scientific Research Applications
Applications in Coordination Chemistry and Bioactivity
In coordination chemistry, compounds with pyridin-2-yl and benzamide structures are studied for their ability to form complex compounds with metals, showing diverse spectroscopic properties, structures, magnetic properties, and biological activities. These compounds are explored for potential applications ranging from nanotechnology to polymer processing and biomedical applications due to their versatile binding capacities and electrochemical activity (Boča, Jameson, & Linert, 2011).
Role in Amyloid Imaging for Alzheimer's Disease
Compounds structurally related to 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide, particularly those containing dimethylamino groups, have been used as radioligands for amyloid imaging in Alzheimer's disease. These compounds facilitate the in vivo measurement of amyloid in the brain, assisting in early detection and the evaluation of new antiamyloid therapies (Nordberg, 2007).
Supramolecular Chemistry for Nanotechnology and Biomedical Applications
In supramolecular chemistry, benzamide derivatives are part of the design of benzene-1,3,5-tricarboxamides (BTAs) for applications in nanotechnology and biomedical fields. Their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding makes them suitable for designing materials with specific functionalities, including drug delivery systems (Cantekin, de Greef, & Palmans, 2012).
Exploration in Optoelectronic Materials
The integration of pyridin-2-yl and benzamide moieties into π-extended conjugated systems is investigated for the creation of novel optoelectronic materials. These compounds, including their derivatives, exhibit luminescent and electroluminescent properties, making them valuable for the development of organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Inhibition of Coagulation Factor Xa
Research into small-molecule inhibitors of coagulation Factor Xa, a key enzyme in the blood coagulation pathway, has identified compounds with benzamide structures as potential antithrombotic agents. Their design and synthesis aim at achieving potent inhibition with high selectivity, indicating a promising area for the application of similar compounds in therapeutic agent development (Pauls, Ewing, & Choi-Sledeski, 2001).
properties
IUPAC Name |
3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-21(2)13-8-11(15(16,17)18)7-12(20-13)9-4-3-5-10(6-9)14(19)22/h3-8H,1-2H3,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFPBRAFFJSALO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B1456262.png)

![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B1456264.png)


![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)


![Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B1456274.png)

![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)


